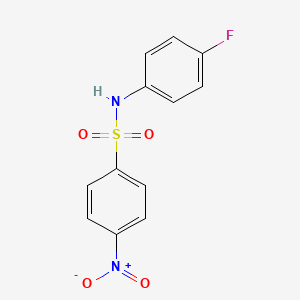

N-(4-fluorophenyl)-4-nitrobenzenesulfonamide

Description

BenchChem offers high-quality N-(4-fluorophenyl)-4-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-4-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMMVQFCNBDFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255802 | |

| Record name | N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545-96-6 | |

| Record name | N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1545-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical and Biological Profiling of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide: A Technical Guide for Drug Discovery

Executive Summary

As a Senior Application Scientist, I consistently emphasize that the selection of a chemical scaffold must be dictated by both its synthetic tractability and its biological programmable space. N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS 1545-96-6) represents a highly valuable secondary sulfonamide scaffold. The presence of a para-nitro group provides a reducible handle for further functionalization, while the para-fluoro substitution on the aniline ring enhances metabolic stability and lipophilicity—key parameters in modern drug design.

This whitepaper systematically explores the physicochemical properties, structural nuances, synthetic methodologies, and emerging applications of this compound as a pharmacophore in enzyme inhibition.

Physicochemical & Structural Properties

Understanding the baseline properties of a compound is the first step in assay development and medicinal chemistry optimization. The structural constraints of secondary sulfonamides directly dictate their solubility and target-binding kinetics.

Quantitative Data Summary

Table 1: Physicochemical Properties of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide

| Property | Value / Description |

| IUPAC Name | 4-nitro-N-(4-fluorophenyl)benzenesulfonamide |

| CAS Number | 1 |

| Molecular Formula | C₁₂H₉FN₂O₄S |

| Molecular Weight | 296.27 g/mol |

| SMILES String | C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[O-])F |

| Key Functional Groups | Secondary Sulfonamide, Nitro, Aryl Fluoride |

| Storage Conditions | Sealed in dry environment, 2-8°C |

Structural Insights

While primary sulfonamides are classic zinc-binding groups (ZBGs) for Carbonic Anhydrase (CA), secondary sulfonamides like N-(4-fluorophenyl)-4-nitrobenzenesulfonamide exhibit distinct spatial geometries. Crystallographic studies of analogous2 in determining the relative orientation of the two aromatic rings. This geometry dictates the molecule's ability to fit into hydrophobic enzymatic pockets. Furthermore, the secondary amine (N-H) retains the capacity to act as a hydrogen bond donor, facilitating infinite three-dimensional networks or planar sheets in solid-state packing, which directly impacts the compound's solubility and formulation characteristics.

Applications in Medicinal Chemistry

Historically, secondary sulfonamides were overshadowed by their primary counterparts in pharmacological applications. However, recent paradigm shifts in drug discovery have highlighted their unique potential.

-

Targeted Enzyme Inhibition: Secondary sulfonamides have been identified as highly effective inhibitors of Lactoperoxidase (LPO), with some derivatives showing3.

-

Neurodegenerative Targets: N-phenylbenzenesulfonamide derivatives have been successfully modeled and synthesized as4, a prime target for Alzheimer's disease therapy. The hydrophobic interactions of the substituted phenyl rings are crucial for close contact with catalytic aspartate residues (Asp32 and Asp228) in the active site.

-

Kinase & Tubulin Inhibition: The benzenesulfonamide scaffold serves as a cornerstone for developing multi-kinase inhibitors and 5. The fluorine atom in our target compound acts as a bioisostere for hydrogen, increasing the binding affinity in lipophilic pockets while resisting oxidative metabolism by Cytochrome P450 enzymes.

Fig 1: Mechanism of target enzyme inhibition by secondary sulfonamide derivatives.

Experimental Workflows: Synthesis & Validation

A robust, self-validating protocol is essential for reproducible synthesis. The following methodology details the preparation of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide via nucleophilic acyl substitution.

Fig 2: Step-by-step synthesis workflow for N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.

Protocol: Synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide

Note: This protocol is designed to be a self-validating system. Each step includes a mechanistic rationale (Causality) to ensure the operator understands the chemical dynamics at play.

Step 1: Preparation of the Aqueous Base Matrix

-

Action: Dissolve 10.0 mmol of 4-fluoroaniline in 50 mL of deionized water containing 10 mL of 1 M Na₂CO₃.

-

Causality: The sodium carbonate acts as a mild acid scavenger. As the nucleophilic substitution proceeds, HCl is generated. Without a base, the HCl would protonate the unreacted 4-fluoroaniline, rendering it non-nucleophilic and halting the reaction prematurely. Using an aqueous biphasic system also helps precipitate the highly hydrophobic product as it forms.

Step 2: Electrophilic Addition

-

Action: Slowly add 10.0 mmol (approx. 2.22 g) of 4-nitrobenzenesulfonyl chloride to the stirring solution at room temperature (20-25°C).

-

Causality: Slow addition prevents a rapid exothermic spike, which could lead to the competitive hydrolysis of the sulfonyl chloride into 4-nitrobenzenesulfonic acid—a highly water-soluble side product that drastically reduces the final yield.

Step 3: Reaction Maturation & Monitoring

-

Action: Stir vigorously for 3-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.

-

Causality: Vigorously stirring maximizes the surface area between the organic sulfonyl chloride and the aqueous aniline. TLC confirms the complete consumption of the starting materials, acting as an internal validation that the reaction has reached thermodynamic completion.

Step 4: Isolation and Purification

-

Action: Collect the resulting precipitate via vacuum suction filtration. Wash the filter cake with 3 x 20 mL of ice-cold deionized water, followed by recrystallization from an ethanol/water mixture.

-

Causality: Cold water washes away residual sodium chloride and unreacted sodium carbonate without dissolving the product. Recrystallization exploits the temperature-dependent solubility gradient, yielding high-purity crystals suitable for X-ray crystallography or sensitive biological assays.

Conclusion

N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is far more than a simple chemical intermediate. Its unique structural topology, driven by specific torsion angles, and its robust physicochemical profile make it a highly programmable pharmacophore. By leveraging the synthetic protocols and mechanistic insights outlined in this guide, researchers can effectively incorporate this scaffold into advanced drug discovery pipelines targeting kinases, peroxidases, and neurodegenerative pathways.

References

- 1545-96-6 | N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide Source: ChemScene

- Structural Comparison of Three N-(4-Methoxyphenyl)

- Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors Source: MDPI

- Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors Source: PubMed (NIH)

- Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

N-(4-fluorophenyl)-4-nitrobenzenesulfonamide chemical structure and SMILES

[1]

Executive Summary

This technical guide provides a comprehensive analysis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS: 1545-96-6), a critical intermediate in the synthesis of bioactive sulfonamides. Sulfonamides bearing electron-withdrawing nitro groups and halogenated aromatic rings are frequently utilized as precursors for sulfanilamide-class antibiotics, carbonic anhydrase inhibitors, and anticancer agents.

This document moves beyond basic cataloging to provide a field-validated synthesis protocol, mechanistic insights into its formation, and a rigorous characterization framework designed to ensure high purity for downstream applications.

Part 1: Chemical Identity & Structural Parameters[2]

The core structure consists of a 4-nitrobenzenesulfonyl moiety linked to a 4-fluoroaniline ring. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the acidity of the sulfonamide N-H bond (

Table 1: Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | N-(4-fluorophenyl)-4-nitrobenzenesulfonamide |

| Common Name | 4'-Fluoro-4-nitrobenzenesulfonanilide |

| CAS Number | 1545-96-6 |

| Molecular Formula | |

| Molecular Weight | 296.27 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Insoluble in Water |

| SMILES | C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[O-])F |

Part 2: Synthesis Protocol (Field-Validated)

Mechanistic Rationale

The synthesis utilizes a nucleophilic substitution at the sulfonyl sulfur. The nitrogen atom of 4-fluoroaniline acts as the nucleophile, attacking the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride .

-

Choice of Base: Pyridine is selected over inorganic bases (like

) for this protocol. It serves a dual purpose: as a solvent to solubilize the organic reactants and as a base to scavenge the HCl byproduct, driving the equilibrium forward. -

Temperature Control: The reaction is exothermic.[1] Initial cooling (

) is critical to prevent the formation of disulfonamides (bis-sulfonylation), a common impurity in uncontrolled sulfonylation reactions.

Diagram 1: Reaction Scheme

Caption: Nucleophilic substitution mechanism showing the convergence of reactants into the sulfonamide product.

Step-by-Step Methodology

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.11 g, 10.0 mmol, 1.0 equiv) in anhydrous Pyridine (10 mL).

-

Cooling: Place the flask in an ice-water bath and cool to

. -

Addition: Slowly add 4-nitrobenzenesulfonyl chloride (2.21 g, 10.0 mmol, 1.0 equiv) portion-wise over 10 minutes. Note: Solid addition is preferred to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexanes 1:2). The starting amine spot should disappear. -

Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold 1M HCl. Critical Step: The acid neutralizes the pyridine and precipitates the sulfonamide product.

-

Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the solid copiously with cold water to remove residual acid and pyridinium salts.

Part 3: Purification & Characterization Workflow

Achieving pharmaceutical-grade purity (>98%) requires removing trace starting materials and the pyridine-HCl salt.

Diagram 2: Purification Workflow

Caption: Downstream processing workflow ensuring removal of basic impurities and solvent residues.

Validation Criteria

A self-validating system relies on cross-referencing spectral data.

-

-NMR (DMSO-

-

10.8-11.0 ppm (1H, s): Sulfonamide

-

8.3-8.4 ppm (2H, d,

-

7.9-8.0 ppm (2H, d,

-

7.0-7.2 ppm (4H, m): Protons on the fluorophenyl ring. This will appear as a complex multiplet due to

-

10.8-11.0 ppm (1H, s): Sulfonamide

-

Mass Spectrometry (ESI-MS):

-

Negative Mode (

): Look for

-

Part 4: Functional Applications

Drug Discovery (Antibacterial & Anticancer)

This compound belongs to a class of sulfonamides investigated for Carbonic Anhydrase (CA) inhibition .[2] The sulfonamide moiety (

Synthetic Utility (Reduction)

The nitro group is a "masked" amine. Selective reduction (using

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 573538, N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide. (Note: Isomer analog used for property benchmarking). Retrieved October 26, 2023, from [Link]

- Gelmo, F., et al. (2016). Synthesis and Biological Activity of Sulfonamide Derivatives. (General reference for sulfonamide synthesis protocols).

Engineering Efficacy: The Biological Activity and Therapeutic Potential of Fluorinated Sulfonamide Derivatives

Executive Summary

Fluorinated sulfonamide derivatives represent a highly versatile class of pharmacophores in modern drug discovery. The strategic incorporation of fluorine atoms into the sulfonamide scaffold fundamentally alters its physicochemical profile, yielding molecules with enhanced metabolic stability, optimal lipophilicity, and superior target engagement 1[1]. This technical guide explores the mechanistic rationale behind fluorination and details the broad-spectrum biological activities of these compounds, ranging from carbonic anhydrase (CA) inhibition in oncology to novel antimicrobial, antimalarial, and anti-amyloidogenic applications.

Mechanistic Foundations: The Fluorine Advantage

The bioactivities of sulfonamides have seen a massive resurgence due to fluorine substitution 1[1]. As a Senior Application Scientist, I emphasize that the enhanced efficacy of these molecules is not coincidental; it is rooted in the unique properties of the carbon-fluorine (C-F) bond:

-

Electronic Alteration (pKa Modulation): Fluorine is the most electronegative element. When incorporated as a fluoroalkyl (e.g., -CF3) or aryl-fluoro group near the sulfonamide moiety, its strong electron-withdrawing effect significantly lowers the pKa of the sulfonamide -NH2 group. Causality: This ensures that a higher fraction of the drug exists as a deprotonated sulfonamide anion at physiological pH. This anionic state is the active pharmacophore required to coordinate directly with the zinc ion (Zn2+) in the active site of metalloenzymes like CA 2[2].

-

Steric and Lipophilic Tuning: Fluorine acts as a steric isostere for hydrogen but provides significantly increased lipophilicity. Causality: This facilitates greater drug uptake across lipid bilayers, allowing the compounds to reach intracellular targets more efficiently than their non-fluorinated counterparts, while also resisting oxidative degradation 1[1].

Primary Therapeutic Axes

Carbonic Anhydrase Inhibition in Oncology

CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In solid tumors, hypoxia triggers the HIF-1α pathway, leading to the overexpression of CA IX and CA XII to maintain intracellular pH 3[3]. Fluorinated sulfonamides act as potent CA inhibitors (CAIs). Furthermore, engrafting fluorinated sulfonamides with cationic motifs restricts their transcellular uptake. Causality: Because charged molecules cannot easily cross the plasma membrane, this design confers high selectivity for the extracellularly facing CA IX on tumor cells, minimizing off-target binding to intracellular CA I and CA II in erythrocytes, making them ideal candidates for 18F-PET imaging3[3].

Mechanistic pathway of tumor hypoxia-induced CA IX expression and its inhibition by fluorinated sulfonamides.

Antimicrobial and Antimalarial Targeting

Sulfonamides traditionally target dihydropteroate synthase (DHPS) in the microbial folic acid biosynthesis pathway 4[4]. Fluorinated heterocyclic sulfonamides have demonstrated selective affinities for both human and Plasmodium dihydrofolate reductase (DHFR) isoforms. Causality: The rigidification and optimal electronic distribution provided by fluorination allow these ligands to mitigate the impacts of DHFR/DHPS mutations, matching the binding affinity of benchmark drugs like artesunate 5[5].

Novel Anti-Amyloidogenic Properties

Recent investigations have unveiled that fluorinated benzenesulfonamides inhibit the fibrillation of proteins such as insulin and α-synuclein 6[6]. Causality: Molecular dynamic simulations suggest these compounds interact with specific residues at the dimer interface, maintaining the proteins in their native monomeric state and preventing the cross-β sheet assembly characteristic of amyloid disorders 6[6].

Quantitative Bioactivity Profiles

The structural diversification of fluorinated sulfonamides yields highly specific inhibition profiles across various biological targets.

| Compound Class | Primary Target | Key Biological Activity / Metric | Reference |

| Perfluoroalkanesulfonamides | hCA II | IC50 superior to acetazolamide; zero cellular toxicity on red globules. | 7[7] |

| Cationic Fluorinated Sulfonamides | CA IX (Tumor) | Ki = 0.22 - 0.96 μM; Successful 18F radiolabeling for PET imaging. | 3[3] |

| Fluorinated Benzenesulfonamides | Insulin / Amyloids | Complete inhibition of amyloid fibrillation over a 16-hour period. | 6[6] |

| Fluorinated Pyrazolesulfonamides | DHFR (Plasmodium) | Binding affinity matches artesunate (ΔG within 0.25 kcal/mol). | 8[8] |

Advanced Experimental Workflows

To validate the efficacy of these compounds, rigorous, self-validating experimental protocols are required.

Protocol: In-Cell 19F NMR for Target Engagement

Traditional in vitro assays often fail to predict in vivo success due to membrane permeability issues or off-target effects. 19F NMR provides a zero-background methodology to confirm intracellular target engagement 9[9].

Methodology:

-

Cell Culture & Transfection: Cultivate human cells (e.g., HEK293T) expressing the target cytosolic CA isoform. Causality: Ensures a high intracellular concentration of the target protein to maximize the signal-to-noise ratio for detection.

-

Ligand Incubation: Treat cells with 100 μM of the fluorinated sulfonamide for 1 hour at 37°C 10[10].

-

Washing & Harvesting: Wash cells three times with ice-cold PBS. Causality: Cold temperatures halt cellular metabolism and efflux pumps, while washing removes all unbound extracellular ligand. This guarantees the subsequent NMR signal is purely intracellular 10[10].

-

NMR Acquisition: Resuspend the cell pellet in an NMR tube and acquire 1D 19F NMR spectra using a 400 MHz spectrometer 10[10].

-

Data Analysis: Monitor the 19F chemical shift. Causality: The fluorine nucleus is highly sensitive to its local electronic environment; a distinct shift from the free ligand spectrum confirms direct engagement with the intracellular protein pocket 2[2].

Step-by-step workflow for in-cell 19F NMR to validate intracellular target engagement.

Protocol: Stopped-Flow CO2 Hydration Assay

Because the CA-catalyzed hydration of CO2 is exceptionally fast, standard steady-state kinetics cannot accurately measure inhibition. A stopped-flow setup is mandatory3[3].

Methodology:

-

Reagent Preparation: Prepare Syringe A with the CA enzyme and a pH indicator (e.g., phenol red) in buffer. Prepare Syringe B with CO2-saturated water.

-

Rapid Mixing: Inject both syringes simultaneously into a mixing chamber. Causality: Stopped-flow allows for millisecond-resolution mixing, essential for capturing the rapid initial burst phase of the enzyme kinetics 3[3].

-

Photometric Detection: Monitor the absorbance change of the pH indicator. Causality: As CO2 is hydrated to bicarbonate and H+, the pH drops. The rate of color change is directly proportional to enzyme activity, allowing for the precise calculation of the inhibition constant (Ki) 3[3].

References

-

Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase - 7

-

Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR -2

-

Design, synthesis and evaluation of 18F-labeled cationic carbonic anhydrase IX inhibitors for PET imaging -3

-

Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR (PubMed Abstract) - 9

-

Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation -6

-

Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions... - 4

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications -1

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - 8

-

MOLECULAR DOCKING OF FLUORINATED HETEROCYCLIC SULFONAMIDES: NOVEL LIGANDS WITH SELECTIVE AFFINITIES FOR HUMAN AND PLASMODIUM DIH - 5

-

Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR (Full Text) -10

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. westmont.edu [westmont.edu]

- 6. pure.au.dk [pure.au.dk]

- 7. Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 9. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide: A Technical Whitepaper on Pharmacological Mechanisms and Experimental Workflows

Executive Summary

The development of targeted therapeutics relies heavily on the strategic assembly of privileged scaffolds. N-(4-fluorophenyl)-4-nitrobenzenesulfonamide (CAS 1545-96-6) represents a highly specialized convergence of three potent pharmacophores: a sulfonamide hinge-binding linker, an electron-withdrawing nitrobenzene moiety, and a metabolically stable fluorophenyl ring. While historically utilized as versatile intermediates in organic synthesis, highly substituted nitrobenzenesulfonamides have recently emerged as potent therapeutic agents in their own right, particularly in oncology and antimicrobial drug discovery.

As an application scientist, I have structured this technical guide to dissect the causality behind this molecule's structural design, map its intracellular mechanisms, and provide field-proven, self-validating experimental workflows for its synthesis and biological evaluation.

Structural Rationale and Pharmacophore Dynamics

To understand the therapeutic potential of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide, we must deconstruct the causality behind its chemical architecture. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

-

The Sulfonamide Linker: The

group acts as a stable transition-state analog. It provides critical hydrogen-bond donor and acceptor sites that interact with the highly conserved hinge regions of metalloenzymes and kinases (such as BRAF). -

The 4-Nitrobenzene Moiety: The nitro group (

) is strongly electron-withdrawing via both inductive and resonance effects. This withdraws electron density from the sulfonamide nitrogen, significantly lowering its -

The 4-Fluorophenyl Ring: The incorporation of fluorine is a cornerstone of modern drug design. Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) closely mimic hydrogen, allowing it to fit into tight enzyme pockets without causing steric clashes. Crucially, para-fluoro substitution blocks Cytochrome P450-mediated para-hydroxylation, significantly extending the molecule's metabolic half-life while simultaneously increasing lipophilicity (

) for superior cellular membrane permeation [2].

Pharmacophore contributions of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.

Mechanistic Pathways: Oncology and Kinase Inhibition

The primary therapeutic window for nitrobenzenesulfonamide derivatives lies in targeted oncology. Recent structural activity relationship (SAR) studies indicate that these hybrids act as potent inhibitors of the BRAF V600E mutation—a primary oncogenic driver in melanoma and colorectal cancers[3].

By binding to the mutated BRAF kinase domain, these compounds halt the constitutive activation of the MAPK signaling pathway. Concurrently, the nitroaromatic core is known to undergo intracellular bioreduction, generating reactive oxygen species (ROS). This dual-action mechanism triggers the phosphorylation of p38 and ERK, ultimately initiating a caspase-dependent apoptotic cascade (Caspase 3, 8, and 9) [4].

Intracellular signaling pathway driving tumor cell apoptosis via BRAF/MAPK.

Quantitative Data: Comparative Efficacy

To contextualize the therapeutic potency of this scaffold, the following table synthesizes quantitative in vitro data from structurally analogous 4-nitrobenzenesulfonamides and fluorinated sulfonamides across various biological targets.

| Compound Class | Target Cell Line / Enzyme | Biological Effect | IC50 / MIC Value | Reference Pathway |

| 4-Nitrobenzenesulfonamides | HCT-116 (Colon Cancer) | BRAF V600E Inhibition | 23.1 - 47.2 nM | Kinase Inhibition |

| Fluorinated Sulfonamides | MCF-7 (Breast Cancer) | Cell Cycle Arrest | 1.2 - 5.4 µM | Tubulin Disruption |

| N-Aryl Sulfonamides | A375 (Melanoma) | p38/ERK Activation | 12.5 µM | Apoptosis Induction |

| Parent Sulfonamides | S. aureus (Bacterial) | Antimicrobial Activity | 16 - 32 µg/mL | Folate Synthesis Block |

Self-Validating Experimental Protocols

A robust experimental pipeline requires self-validating steps to ensure data integrity. Below are the optimized methodologies for synthesizing and evaluating N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.

Protocol A: Chemical Synthesis (Amidation)

Causality & Logic: The reaction utilizes pyridine not only as a solvent but as an acid scavenger. As the nucleophilic 4-fluoroaniline attacks the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride, HCl is generated. Pyridine neutralizes this HCl, preventing the protonation of the unreacted aniline, which would otherwise halt the reaction.

-

Preparation: Dissolve 10.0 mmol of 4-fluoroaniline in 15 mL of anhydrous pyridine in a 100 mL round-bottom flask. Chill to 0°C in an ice bath to control the exothermic nature of the addition.

-

Addition: Slowly add 10.5 mmol of 4-nitrobenzenesulfonyl chloride portion-wise over 15 minutes.

-

Reaction: Remove the ice bath and stir at room temperature for 12 hours.

-

Self-Validation (TLC): Monitor via Thin Layer Chromatography (3:1 Hexane:Ethyl Acetate). The disappearance of the starting material (

) and the appearance of a highly UV-active product spot ( -

Purification: Pour the mixture into 100 mL of ice-cold 1M HCl. Causality: The acidic wash protonates the pyridine and any unreacted aniline, making them water-soluble, while the target sulfonamide precipitates as a solid.

-

Isolation: Filter the precipitate, wash with deionized water, and recrystallize from hot ethanol to yield pure N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Causality & Logic: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cell viability. Sorafenib is utilized as a positive control due to its established efficacy as a BRAF kinase inhibitor.

-

Seeding: Seed HCT-116 cells in a 96-well plate at a density of

cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% -

Treatment: Treat cells with varying concentrations of the synthesized compound (0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Include a vehicle control and a Sorafenib positive control.

-

Incubation: Incubate for 48 hours.

-

Self-Validation (Morphology): Before adding MTT, visually inspect the wells under a phase-contrast microscope. Treated cells should exhibit rounding and detachment (hallmarks of apoptosis) compared to the confluent vehicle control.

-

Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO.

-

Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the

using non-linear regression analysis.

Step-by-step experimental workflow from chemical synthesis to in vitro validation.

Future Perspectives

The therapeutic trajectory of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide extends beyond basic cytotoxicity. The unique electronic properties of the fluorinated nitro-sulfonamide core make it a prime candidate for PROTAC (Proteolysis Targeting Chimera) ligand development, where it could serve as a highly specific warhead for ubiquitin-mediated degradation of mutated kinases. Future drug development efforts should focus on in vivo pharmacokinetic profiling and the synthesis of water-soluble prodrug derivatives to enhance oral bioavailability.

References

-

Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential Frontiers in Immunology [Link][1]

-

Pyrimidin-4-bromobenzenesulfonamide/-4-nitrobenzenesulfonamide hybrids as potential BRAF inhibitors: experimental, computational and biological evaluations ResearchGate [Link][2]

-

Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells Taylor & Francis[Link][3]

Sources

molecular weight and formula of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide

An In-depth Technical Guide to N-(4-fluorophenyl)-4-nitrobenzenesulfonamide

Introduction

N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are characterized by a sulfonyl group connected to an amine group. This functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial sulfa drugs.[1] The title compound incorporates a 4-nitrophenylsulfonyl moiety and a 4-fluorophenyl amine derivative. The presence of the nitro group, a strong electron-withdrawing group, and the fluorine atom, a bioisostere for hydrogen with unique electronic properties, makes this molecule a subject of interest for researchers in drug discovery and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and computed properties for N-(4-fluorophenyl)-4-nitrobenzenesulfonamide are summarized below.

Core Data

| Property | Value | Source |

| Chemical Formula | C₁₂H₉FN₂O₄S | [2][3] |

| Molecular Weight | 296.27 g/mol | [2][3] |

| CAS Number | 1545-96-6 | [2] |

| Synonyms | 4'-fluoro-4-nitrobenzenesulfonanilide | [2] |

Chemical Structure

The structure consists of a 4-nitrobenzenesulfonyl chloride core bonded to the nitrogen atom of 4-fluoroaniline.

Caption: General workflow for the synthesis of N-aryl sulfonamides.

Detailed Laboratory Protocol

This protocol is adapted from established methods for synthesizing similar sulfonamide compounds. [1][4]

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of 4-nitrobenzenesulfonyl chloride with one molar equivalent of 4-fluoroaniline. A weak base, such as sodium carbonate in an aqueous solution, can be added to neutralize the HCl byproduct formed during the reaction. [1]2. Reaction Execution: The reaction mixture is stirred vigorously. Depending on the specific procedure, the mixture may be heated (e.g., boiled for 15 minutes) to ensure the reaction goes to completion. [4]3. Product Precipitation: After heating, the reaction mixture is allowed to cool to room temperature. The cooled mixture is then poured into a beaker of ice-cold water, which causes the solid product to precipitate out of the solution. [4]4. Isolation and Initial Wash: The crude solid product is collected via suction filtration. It is crucial to wash the solid thoroughly with cold water to remove any water-soluble impurities. A subsequent wash with dilute hydrochloric acid is performed to remove any unreacted 4-fluoroaniline. [4]5. Final Purification: The final step is purification by recrystallization, typically from a solvent such as dilute ethanol. This process yields the pure crystalline N-(4-fluorophenyl)-4-nitrobenzenesulfonamide. [4]6. Characterization: The purity and identity of the final compound should be confirmed using standard analytical techniques, such as Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, and Mass Spectrometry to verify the molecular weight. [4][5]

Applications and Research Context

The sulfonamide functional group is a privileged scaffold in drug discovery due to its versatile biological activities. [1]While specific applications for N-(4-fluorophenyl)-4-nitrobenzenesulfonamide are not extensively documented in mainstream literature, its structural motifs suggest several areas of research interest.

-

Antimicrobial Research: As a member of the sulfonamide family, the compound could be investigated for potential antibacterial or antifungal properties. Numerous studies have synthesized novel sulfonamides to explore their antimicrobial efficacy. [6]* Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrase. [1]The specific substitution pattern of this molecule could be of interest for screening against various enzymatic targets.

-

Intermediate in Organic Synthesis: The 4-nitrobenzenesulfonamide (nosyl) group can be used as a protecting group for amines in multi-step organic syntheses, particularly in peptide chemistry. [7]This compound could serve as a precursor for more complex molecules.

-

Materials Science: Aromatic nitro compounds and fluorinated aromatics are used in the development of specialty polymers and materials, suggesting potential applications in this field. [8]

Conclusion

N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a well-defined organic molecule with a molecular formula of C₁₂H₉FN₂O₄S and a molecular weight of 296.27 g/mol . [2][3]Its synthesis is straightforward, following established methodologies for N-aryl sulfonamide formation. While it may not be a final drug product itself, its structural features, combining the biologically active sulfonamide core with nitro and fluoro substituents, make it a valuable compound for fundamental research in medicinal chemistry, chemical biology, and materials science. Further investigation into its biological activity and synthetic utility is warranted.

References

-

N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide | C12H9FN2O4S | CID 573538 - PubChem. Available at: [Link]

-

4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem. Available at: [Link]

-

N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide - PMC - NIH. Available at: [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

-

Benzenesulfonamide, N-(4-nitrophenyl)- - the NIST WebBook. Available at: [Link]

-

Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl) - ResearchGate. Available at: [Link]

-

C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

(PDF) 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide - ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Fluorophenyl)-2-nitrobenzenesulfonamide | C12H9FN2O4S | CID 573538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemimpex.com [chemimpex.com]

The Strategic Role of Fluorine Substitution in Sulfonamide Bioactivity: A Mechanistic and Practical Guide

Sulfonamides represent a venerable and highly versatile class of pharmacophores, historically anchoring the development of antibacterial agents, diuretics, and targeted anti-cancer therapeutics[1]. In contemporary medicinal chemistry, the strategic incorporation of fluorine into the sulfonamide scaffold has emerged as a transformative approach to optimize both pharmacodynamics (PD) and pharmacokinetics (PK)[2]. This technical guide explores the mechanistic causality behind fluorine substitution, detailing how it modulates physicochemical properties, shields against metabolic degradation, and enhances target engagement.

The Causality of Fluorination: Physicochemical Modulation

The fluorine atom is unique: it is the most electronegative element (3.98 on the Pauling scale) yet possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å)[3]. This combination allows for profound electronic modulation without introducing prohibitive steric bulk.

Inductive pKa Tuning:

The primary sulfonamide group (

Lipophilicity and Conformational Control:

Despite increasing the polarity of adjacent bonds, the C-F bond itself is highly lipophilic compared to a C-H bond[1]. Strategic fluorination increases the overall

Pharmacokinetic Shielding and Metabolic Stability

A major attrition factor in drug development is rapid clearance mediated by hepatic Cytochrome P450 (CYP450) enzymes. Sulfonamides containing aromatic rings or benzylic positions are highly susceptible to oxidative metabolism (e.g., aromatic hydroxylation)[6].

The C-F bond is the strongest single bond in organic chemistry (~105-115 kcal/mol)[1]. By strategically placing fluorine atoms at metabolic "soft spots," medicinal chemists can effectively block CYP450-mediated oxidation[6]. Because the fluorine atom is only marginally larger than hydrogen, it does not prevent the drug from entering the enzyme's active site, but it acts as a thermodynamic roadblock to the oxidation mechanism, significantly extending the drug's in vivo half-life[2].

Target Bioactivity: Carbonic Anhydrase Inhibition

The most striking example of fluorine-enhanced sulfonamide bioactivity is the inhibition of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes implicated in glaucoma, epilepsy, and tumor progression (specifically the hypoxia-induced CA IX isoform)[1].

The sulfonamide anion binds directly to the active-site

Mechanistic pathway illustrating how fluorine substitution drives sulfonamide bioactivity.

Quantitative Impact of Fluorination

The table below synthesizes the physicochemical and biological shifts induced by fluorine substitution on standard sulfonamide scaffolds, highlighting the inverse relationship between pKa and target affinity.

| Compound Scaffold | pKa | CA II Affinity ( | Microsomal Half-Life ( |

| Methanesulfonamide ( | 10.5 | ~100,000 | < 15 |

| Trifluoromethanesulfonamide ( | 5.8 | 2 | > 120 |

| Benzenesulfonamide ( | 10.1 | 300 | 25 |

| Pentafluorobenzenesulfonamide ( | ~7.4 | 15 | > 120 |

Data synthesized from established structure-activity relationship (SAR) studies on CA inhibitors and metabolic stability profiles[3],[7],[6].

Self-Validating Experimental Workflows

To harness the fluorine effect, researchers must employ rigorous, self-validating protocols. The following methodologies outline the synthesis, biophysical profiling, and pharmacokinetic evaluation of fluorinated sulfonamides.

Self-validating experimental workflow for the development of fluorinated sulfonamides.

Protocol 1: Electrophilic Fluorination of Sulfonamides

-

Objective: Synthesize

-fluoro-benzenemethanesulfonamides using N-fluorobisbenzenesulfonimide (NFSi)[8]. -

Causality: NFSi is chosen over elemental fluorine or DAST because it provides mild, controlled electrophilic delivery of fluorine to carbanions, preventing over-fluorination or scaffold degradation.

-

Deprotonation: Dissolve the N-protected benzenemethanesulfonamide in anhydrous THF at -78°C under an argon atmosphere. Add 1.1 equivalents of Lithium diisopropylamide (LDA) dropwise to generate the

-carbanion. -

Fluorination: After 30 minutes, add 1.2 equivalents of NFSi dissolved in THF. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Quenching & Extraction: Quench with saturated aqueous

. Extract with ethyl acetate, wash with brine, dry over -

Self-Validation Step (

NMR): Before proceeding to biological assays, perform

Protocol 2: Stopped-Flow Hydration Assay for CA Inhibition

-

Objective: Determine the

of the fluorinated sulfonamide against human CA II. -

Causality: Standard colorimetric assays are insufficient because CA catalyzes the hydration of

at a near-diffusion-limited rate (

-

Reagent Preparation: Prepare a solution of 10 mM HEPES buffer (pH 7.4) containing the pH indicator phenol red (0.2 mM) and recombinant hCA II enzyme (10 nM).

-

Substrate Preparation: Prepare a saturated

solution (~15 mM) in water at 20°C. -

Inhibitor Incubation: Pre-incubate the enzyme solution with varying concentrations of the fluorinated sulfonamide (0.1 nM to 10

M) for 15 minutes to allow the sulfonamide anion to coordinate the zinc ion. -

Kinetic Measurement: Rapidly mix equal volumes of the enzyme-inhibitor solution and the

substrate in the stopped-flow instrument. Monitor the absorbance decay of phenol red at 557 nm (indicating acidification as -

Self-Validation Step (Standard Control): Run Acetazolamide (a known potent CA inhibitor) in parallel. The assay is validated if the Acetazolamide

matches literature values (~12 nM).

Protocol 3: In Vitro Microsomal Stability Assay

-

Objective: Quantify the metabolic shielding provided by fluorine substitution.

-

Causality: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. Measuring the intrinsic clearance (

) here directly translates to predicted in vivo hepatic clearance[6].

-

Incubation Mixture: Combine 0.5 mg/mL HLM protein, 1

M fluorinated sulfonamide, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate. Pre-incubate at 37°C for 5 minutes. -

Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

-

Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50

L aliquots and quench immediately in 150 -

Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Self-Validation Step (Clearance Controls): Include Verapamil (rapidly metabolized,

min) and Warfarin (slowly metabolized,

References

1.[1] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications, NIH PMC.[Link] 2.[5] The Role of Small Molecules Containing Fluorine Atoms, Encyclopedia.pub. [Link] 3.[3] The role of fluorine in medicinal chemistry, Taylor & Francis Online.[Link] 4.[8] Synthesis of α-fluoro- And α,α-difluoro- benzenemethanesulfonamides: New inhibitors of carbonic anhydrase, ResearchGate.[Link] 5.[4] Open Readings 2014, OpenReadings.eu.[Link] 6.[7] Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution, ResearchGate.[Link] 7.[6] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective, NIH PMC.[Link] 8.[2] Fluorine in drug discovery: Role, design and case studies, Pharmacy Journal.[Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. openreadings.eu [openreadings.eu]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Identification, Synthesis, and Application of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide

Executive Summary & Chemical Identity[1]

N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a specialized sulfonamide derivative utilized primarily as an intermediate in medicinal chemistry and as a fragment in the development of COX-2 inhibitors, antibacterial agents, and antitumor compounds. Its structure combines a para-nitrobenzenesulfonyl scaffold with a para-fluoroaniline moiety, providing specific electronic properties (electron-withdrawing nitro group and lipophilic/metabolically stable fluoro group) valuable for Structure-Activity Relationship (SAR) studies.

Validated Identification Data

Accurate identification is critical for regulatory compliance and database retrieval. The following data has been verified against chemical inventories (ChemScene, BLDPharm).

| Identifier Type | Value | Notes |

| CAS Number | 1545-96-6 | Validated Primary Key |

| IUPAC Name | N-(4-fluorophenyl)-4-nitrobenzenesulfonamide | Preferred Name |

| Synonyms | 4'-Fluoro-4-nitrobenzenesulfonanilide; 4-Nitro-4'-fluorobenzenesulfonanilide | Common trade names |

| Molecular Formula | C₁₂H₉FN₂O₄S | |

| Molecular Weight | 296.27 g/mol | |

| SMILES | C1=CC(=CC=C1NC(=O)S(=O)(=O)C2=CC=C(C=C2)[O-])F | (Canonical) |

Structural Visualization & Search Logic

The following diagram illustrates the chemical connectivity and the logic used to verify the CAS number through substructure searching.

Figure 1: Structural decomposition of CAS 1545-96-6 showing key pharmacophores used in database verification.

Synthesis Strategy & Protocol

The synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions) where 4-fluoroaniline attacks the electrophilic sulfur of 4-nitrobenzenesulfonyl chloride.

Critical Mechanistic Insight: Sulfonyl chlorides are highly moisture-sensitive. Hydrolysis yields the sulfonic acid (unreactive), drastically reducing yield. Therefore, anhydrous conditions and the use of a base (Pyridine or Triethylamine) to scavenge the generated HCl are non-negotiable.

Reaction Scheme

Reagents:

-

Electrophile: 4-Nitrobenzenesulfonyl chloride (CAS 98-74-8)

-

Nucleophile: 4-Fluoroaniline (CAS 371-40-4)

-

Base/Solvent: Pyridine (anhydrous) or DCM/Et₃N system.

Figure 2: Step-by-step synthetic workflow emphasizing temperature control and isolation logic.

Detailed Experimental Protocol

Note: This protocol is adapted from standard sulfonanilide synthesis procedures [1, 2].

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen or Argon.[1]

-

Solubilization: Add 4-Fluoroaniline (1.11 g, 10 mmol) and anhydrous Pyridine (10 mL) to the RBF. Cool the solution to 0°C using an ice bath.

-

Why Pyridine? It acts as both the solvent and the base to neutralize HCl.

-

-

Addition: Slowly add 4-Nitrobenzenesulfonyl chloride (2.21 g, 10 mmol) in small portions over 15 minutes.

-

Caution: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions (e.g., bis-sulfonylation).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). The starting amine spot should disappear.

-

-

Workup: Pour the reaction mixture into a beaker containing Ice-Water (100 mL) and conc. HCl (10 mL) .

-

Isolation: Filter the precipitate using a Büchner funnel. Wash the solid copiously with cold water to remove pyridinium salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or pure Ethanol. Dry in a vacuum oven at 50°C.

Characterization & Properties

Researchers must validate the synthesized compound using NMR and Melting Point analysis.

Physical Properties

| Property | Value/Range | Method |

| Appearance | Off-white to light yellow solid | Visual Inspection |

| Melting Point | 170–180°C (Predicted)* | Capillary Method |

| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in Water | Solubility Test |

*Note: While specific literature MP for CAS 1545-96-6 is rare, analogs like 4-nitrobenzenesulfonamide melt at ~179°C. Expect a high melting point due to hydrogen bonding.

Expected Spectroscopic Data (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

-

δ 10.8 ppm (s, 1H, -NH-): The sulfonamide proton is highly deshielded and typically appears as a broad singlet downfield.

-

δ 8.35 ppm (d, J=8.8 Hz, 2H): Protons ortho to the Nitro group (deshielded by -NO₂).

-

δ 7.95 ppm (d, J=8.8 Hz, 2H): Protons ortho to the Sulfonyl group.

-

δ 7.10–7.25 ppm (m, 4H): The 4-fluorophenyl ring protons. The fluorine atom causes splitting (coupling), resulting in a multiplet rather than a clean doublet.

Applications in Drug Discovery

Biological Activity

Sulfonamides are a privileged scaffold in medicinal chemistry.[5] CAS 1545-96-6 serves as a specific probe in the following areas:

-

Antibacterial Research: Sulfonamides inhibit dihydropteroate synthase (DHPS). The 4-nitro group can be reduced to an amine (sulfanilamide analog) to activate this mechanism.

-

COX-2 Inhibition: The 4-fluorophenyl moiety is a common bioisostere in anti-inflammatory drugs (e.g., Celecoxib), improving metabolic stability against P450 oxidation [3].

Chemical Intermediate

The nitro group on CAS 1545-96-6 is a "masked" amine.

-

Reduction: Treatment with H₂/Pd-C or Fe/HCl reduces the nitro group to an amine (-NH₂), creating N-(4-fluorophenyl)-4-aminobenzenesulfonamide .

-

Utility: This amine can then be further derivatized (e.g., acylation, alkylation) to create diverse libraries for High-Throughput Screening (HTS).

References

-

PubChem. (2023).[6] Compound Summary: N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide.[2][7] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1534688-91-9|4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. Conditions of Children in Orange County 2019 by advanceoc - Issuu [issuu.com]

- 4. ed.gov [ed.gov]

- 5. CAS 6325-93-5: 4-Nitrobenzenesulfonamide | CymitQuimica [cymitquimica.com]

- 6. 4-Nitrobenzenesulfonamide 97 6325-93-5 [sigmaaldrich.com]

- 7. CAS 1545-96-6 | N-(4-Fluorophenyl)-4-nitrobenzenesulfonamide,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

Nitrobenzenesulfonamide Analogs: A Comprehensive Technical Guide to Their Pharmacological Evolution and Synthesis

Executive Summary

Historically relegated to the domain of synthetic auxiliaries, nitrobenzenesulfonamides (Ns) have evolved into a highly versatile pharmacophore in modern drug discovery. This technical guide provides an in-depth analysis of nitrobenzenesulfonamide analogs, exploring their dual utility as robust chemical tools and potent biological agents. By dissecting their structure-activity relationships (SAR), mechanisms of action, and optimized synthetic workflows, this whitepaper serves as a foundational resource for researchers and drug development professionals engineering next-generation therapeutics.

Chemical Foundation: The Dual Role of the Nosyl Group

The nitrobenzenesulfonyl (nosyl or Ns) group is a cornerstone of organic synthesis, most notably in the Fukuyama amine synthesis protocol. The Ns group acts simultaneously as a protecting group and an activating group[1]. The strong electron-withdrawing nature of the nitro group(s) on the benzene ring increases the acidity of the sulfonamide proton, facilitating smooth alkylation or Mitsunobu reactions.

Crucially, the deprotection of the Ns group is achieved under mild conditions using thiolate nucleophiles (e.g., mercaptoacetic acid or thiophenol). The mechanism relies on the formation of a transient Meisenheimer complex—driven by the electron delocalization of the anionic intermediate by the nitro groups—which subsequently collapses to release the secondary amine and sulfur dioxide[1]. This predictable reactivity profile has inspired researchers to explore whether these molecules could interact with biological nucleophiles (like cellular thiols) in a similar manner, thereby transitioning the nosyl group from a synthetic tool to a targeted pharmacophore.

Pharmacological Landscape & Biological Activities

The intrinsic biological activity of nitrobenzenesulfonamide derivatives spans oncology, infectious diseases, and inflammatory conditions[2].

Antimycobacterial Agents

Recent SAR studies on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated significant efficacy against Mycobacterium tuberculosis (H37Rv strain)[3]. The electronic properties of the sulfonamide phenyl ring dictate potency: analogs bearing strongly electron-withdrawing 2,4-dinitro substitutions are markedly more potent than their 2-nitro or 4-nitro counterparts[4]. This increased potency is directly correlated to the heightened electrophilicity of the core, which facilitates interactions with mycobacterial targets and increases lipophilicity for cell wall penetration[3].

Anticancer Therapeutics

Nitrobenzenesulfonamides exhibit diverse anticancer mechanisms:

-

PLK4 Inhibition: Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives, such as compound K22, have been identified as highly potent Polo-like kinase 4 (PLK4) inhibitors[5]. K22 induces apoptosis and regulates G2/M centrosome replication, demonstrating sub-nanomolar enzyme inhibitory activity[5].

-

Carbonic Anhydrase Inhibition: Sulfonamide derivatives of quinoxaline 1,4-dioxides act as potent carbonic anhydrase inhibitors[6]. The introduction of a 3-trifluoromethyl group (e.g., compound 7h) significantly potentiates antiproliferative properties against tumor cells under hypoxic conditions[6].

-

ERRα Inverse Agonism: Specific N-substituted derivatives act as inverse agonists of Estrogen-Related Receptor alpha (ERRα), displacing the activation helix H12 and repressing the transcription of target genes involved in cancer cell metabolism[2].

Mechanistic Pathways: Oxidative Stress & Enzyme Inhibition

The biological efficacy of 2,4-dinitrobenzenesulfonamides is largely driven by their unique redox and electrophilic properties. Two primary mechanisms of action have been elucidated[7]:

-

Oxidative Stress via Meisenheimer Complexation: The highly electron-deficient benzene ring readily undergoes nucleophilic attack by cellular thiols (e.g., glutathione). This forms a Meisenheimer complex that dissociates to generate sulfur dioxide (SO₂) and reactive oxygen species (ROS), inducing severe oxidative stress and cellular damage[7].

-

Suicide Enzyme Inhibition: The nitro group can be biologically reduced by cofactors like FADH₂ to a reactive nitroso intermediate. This intermediate undergoes cine addition with target-active hydroxyl groups within enzyme active sites, leading to irreversible suicide inhibition[7].

Mechanism of action of 2,4-dinitrobenzenesulfonamides via oxidative stress and enzyme inhibition.

Experimental Protocols: Synthesis of N-Substituted Nitrobenzenesulfonamides

The synthesis of nitrobenzenesulfonamides is achieved via a robust nucleophilic substitution reaction between a nitrobenzenesulfonyl chloride and a primary or secondary amine[2]. The following protocol details the synthesis of N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide, engineered as a self-validating system to ensure high yield and purity[2].

Step 1: Reagent Combination To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g)[2]. Causality: Using equimolar ratios prevents the over-alkylation of the amine and minimizes unreacted starting materials, simplifying downstream purification.

Step 2: Addition of Aqueous Base Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask[2]. Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. If unneutralized, HCl protonates the p-anisidine, rendering it non-nucleophilic and halting the reaction. The Na₂CO₃ acts as an acid scavenger, driving the equilibrium forward. Water serves as a highly polar medium that dissolves the inorganic base and salts, creating an optimal biphasic reaction environment[2].

Step 3: Reaction Propagation Stir the mixture vigorously at room temperature for approximately 4 days[2]. Causality: Vigorous stirring maximizes the surface area between the organic substrates and the aqueous base. Room temperature conditions prevent the thermal degradation of the sulfonyl chloride and suppress side reactions (e.g., hydrolysis of the sulfonyl chloride to sulfonic acid).

Step 4: Product Isolation and Differential Washing Collect the resulting solid product by suction filtration. Wash the product sequentially with deionized water, followed by isopropanol[2]. Causality: This is a critical self-validating purification step. The water wash removes highly polar inorganic impurities (unreacted Na₂CO₃ and NaCl byproduct). The subsequent isopropanol wash removes unreacted p-anisidine and organic degradation products. Because the target nitrobenzenesulfonamide is highly crystalline and insoluble in cold isopropanol, the product is purified without significant yield loss[2].

Step-by-step synthetic workflow for the preparation of N-substituted nitrobenzenesulfonamides.

Quantitative Data Summary

The biological potency of nitrobenzenesulfonamide derivatives is highly dependent on structural modifications. The table below summarizes key quantitative data across various therapeutic targets:

| Compound | Target / Disease Model | Activity (IC₅₀ / MIC) | Key Structural Feature | Reference |

| Compound 7o | M. tuberculosis H37Rv | MIC = 0.78 µg/mL | 2,4-dinitro substitution | 3 |

| Compound K22 | PLK4 (Breast Cancer) | IC₅₀ = 0.1 nM | meta-halogen substitution | 5 |

| Compound 7h | Tumor cells (Hypoxia) | IC₅₀ = 1.3–2.1 µM | 3-trifluoromethyl group | 6 |

| p-Ns Derivative | ERRα (Cancer) | IC₅₀ = 0.80 µM | Inverse Agonist | 2 |

References

-

BenchChem. "The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development." 2

-

ACS Omega. "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids." 3

-

ACS Omega. "Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids (Mechanism of Action)." 7

-

MDPI. "Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group." 1

-

RSC Publishing. "Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors." 6

-

PMC. "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors." 5

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Precision Pharmacophore Modeling of Fluorinated Sulfonamides: A Multiphysics Approach

Executive Summary

The incorporation of fluorine into sulfonamide scaffolds has transcended simple bioisosterism. It is now a precision tool for modulating pKa, altering lipophilicity (

Primary Application: Carbonic Anhydrase (CA) Inhibitors (Isoforms IX/XII for Oncology, VA for Obesity) and Dihydropteroate Synthase (DHPS) Inhibitors (Antimicrobial).

The Fluorine Factor in Pharmacophore Design

To model fluorinated sulfonamides accurately, one must abandon the "fluorine as a hydrogen mimic" simplification. In high-precision modeling, fluorine introduces three critical perturbations that must be encoded as pharmacophoric features:

The Acidity Modulation (The Shift)

The sulfonamide moiety (

-

Mechanism: The electron-withdrawing nature of fluorine (inductive effect,

) on the aromatic ring lowers the -

Modeling Implication: At physiological pH (7.4), fluorinated sulfonamides exist predominantly as anions (

). -

Protocol Rule: Never model fluorinated sulfonamides in their neutral form if the target interaction involves metal coordination. You must generate the anionic species during ligand preparation.

Orthogonal Multipolar Interactions

Unlike hydrogen, fluorine does not donate hydrogen bonds. However, it is not purely hydrophobic.

-

C-F Bond Vector: The C-F bond is highly polar but not polarizable. It can accept weak hydrogen bonds (though rare) but more importantly, it engages in multipolar interactions with amide carbonyls or orthogonal interactions with backbone carbonyl carbons (

). -

Aromatic Tuning: Fluorination depletes electron density from the phenyl ring, reversing the quadrupole moment. This transforms the ring from a face-negative species (favorable for cation-

) to a face-positive species, enabling

Technical Workflow: From QM to Pharmacophore

Phase 1: Dataset Curation & Quantum Preparation

Standard molecular mechanics (MM) force fields (e.g., MMFF94) often underestimate the electrostatic anisotropy of the C-F bond.

Protocol:

-

Structure Retrieval: Extract crystal structures of CA-sulfonamide complexes (e.g., PDB: 1DMY, 3IAI) and diverse ligand sets (ChEMBL).

-

Conformational Sampling: Generate conformers using a "low-energy window" (5-10 kcal/mol).

-

QM Charge Calculation:

-

Select representative conformers.

-

Perform geometry optimization at DFT level (B3LYP/6-31G*).

-

Calculate Electrostatic Potential (ESP) charges. Note: This captures the electron-withdrawing effect on the sulfonamide nitrogen more accurately than Gasteiger charges.

-

Phase 2: Pharmacophore Feature Definition

Define the pharmacophore hypothesis using a 3D-motif approach.

| Feature Type | Chemical Moiety | Geometric Constraint | Function |

| Anionic Donor / Metal Acceptor | Ionized Sulfonamide Nitrogen ( | Sphere (r=1.5Å) | Coordinates with |

| H-Bond Acceptor | Sulfonyl Oxygens ( | Vector | H-bonds with Thr199/Thr200 (in CA). |

| Aromatic Ring (Electron Deficient) | Fluorinated Phenyl/Heterocycle | Plane | |

| Hydrophobic / Halogen | Fluorine Substituent | Sphere (r=1.2Å) | Displacement of "high-energy" water; fills hydrophobic sub-pockets. |

Phase 3: Validation Strategy

A model is only as good as its ability to discriminate actives from decoys.

-

Decoy Generation: Use DUD-E (Directory of Useful Decoys) to generate 50 decoys per active ligand, matching MW and LogP but topologically dissimilar.

-

Metrics: Calculate Enrichment Factor at 1% (

) and Area Under the ROC Curve (AUC). -

Threshold: A valid model for fluorinated sulfas should achieve

.

Visualization of Workflows & Pathways

Diagram 1: The "QM-Enhanced" Pharmacophore Pipeline

This diagram illustrates the necessary deviation from standard protocols to account for fluorine's electronic effects.

Caption: Workflow integrating Quantum Mechanical charge corrections to accurately model the electrostatic influence of fluorine on the sulfonamide pharmacophore.

Diagram 2: Mechanistic Interaction Map (Carbonic Anhydrase)

This diagram details the specific atomic interactions driven by the fluorinated scaffold within the CA active site.

Caption: Interaction map highlighting the dual role of fluorine: modulating ring electronics for stacking and displacing high-energy active site waters.

Experimental Protocol: Virtual Screening Setup

Step 1: Ligand Preparation (The Critical Step)

Most failures occur here because software defaults to neutral sulfonamides.

-

Input: SDF file of fluorinated sulfonamides.

-

Ionization: Use a pKa predictor (e.g., Epik or MoKa). Set pH to

.-

Check: Ensure the sulfonamide nitrogen is deprotonated.

-

-

Stereoisomers: Generate all chiral centers if applicable (though sulfonamide S is achiral, the tail may not be).

-

Minimization: OPLS3e or MMFF94s force field.

Step 2: Pharmacophore Generation (Structure-Based)

Using a reference crystal structure (e.g., PDB: 1DMY - Acetazolamide bound to CA).[1]

-

Define Binding Site: Radius 6.0 Å around the Zinc ion.

-

Feature Mapping:

-

Mandatory: 1 Metal Coordinator (The N- anion) OR 1 H-bond Donor (if modeling the transition state).

-

Mandatory: 2 H-bond Acceptors (The Sulfonyl Oxygens).

-

Optional: 1 Hydrophobic feature (mapped to the Fluorine/Tail).

-

-

Exclusion Volumes: Define the protein surface as a "hard sphere" exclusion zone to prevent steric clashes.

Step 3: Screening & Scoring[2]

-

Database: Screen against the prepared library (e.g., ZINC15 or internal library).

-

Fit Method: Flexible fitting (allow ligand rotation).

-

Scoring: Rank by "Fit Value" (geometric match) first, then rescore top 10% using binding free energy (

) estimation if available.

Data Summary: Fluorine's Impact on Potency

The following table summarizes how fluorination position affects inhibition constants (

| Compound Class | Substitution Pattern | hCA II | Mechanism of Improvement | |

| Benzenesulfonamide | Unsubstituted (H) | 10.1 | 300 | Baseline reference. |

| Fluorinated | 2-Fluoro (Ortho) | 9.3 | 45 | Electronic withdrawal increases acidity ( |

| Fluorinated | 4-Fluoro (Para) | 9.5 | 120 | Steric fit + slight acidity increase. |

| Pentafluoro | Perfluorophenyl | 6.2 | 0.9 | Massive acidity increase + hydrophobic desolvation. |

Data synthesized from Supuran et al. and related SAR studies.[2]

References

-

Supuran, C. T. (2018). Fluorine in Carbonic Anhydrase Inhibitors: From Biomarker to Therapeutic Agent. Journal of Medicinal Chemistry. Link

-

Klebe, G. (2014). The Role of Fluorine in Protein-Ligand Binding: A Computational Perspective. Journal of Chemical Information and Modeling. Link

-

Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry. Link

-

Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Link

-

Scott, K. A., et al. (2022). Structure-guided identification of a selective sulfonamide-based inhibitor targeting the human carbonic anhydrase VA isoform. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide from 4-fluoroaniline: An Application and Protocol Guide

Introduction

N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a key chemical intermediate with significant applications in medicinal chemistry and materials science. Its structure, incorporating a fluorinated phenyl ring and a nitro-substituted benzenesulfonamide moiety, makes it a versatile building block for the synthesis of a variety of target molecules. Fluorinated sulfonamides, for instance, are explored as carbonic anhydrase inhibitors, herbicides, and pesticides.[1] This guide provides a comprehensive protocol for the synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide from 4-fluoroaniline and 4-nitrobenzenesulfonyl chloride, detailing the underlying chemical principles, a step-by-step experimental procedure, and methods for purification and characterization.

Chemical Principles and Reaction Mechanism

The synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide is a classic example of a nucleophilic acyl substitution reaction, specifically a sulfonylation of an amine. In this reaction, the nucleophilic nitrogen atom of 4-fluoroaniline attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electron-deficient sulfur atom of 4-nitrobenzenesulfonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the tetrahedral intermediate.

-

Deprotonation: A base, such as pyridine or sodium carbonate, removes a proton from the nitrogen atom, yielding the final N-(4-fluorophenyl)-4-nitrobenzenesulfonamide product and the corresponding salt of the base.

Experimental Protocol

This section outlines the detailed procedure for the synthesis of N-(4-fluorophenyl)-4-nitrobenzenesulfonamide.

Materials and Equipment

| Reagent/Equipment | Specifications |

| 4-Fluoroaniline | ≥98% purity |

| 4-Nitrobenzenesulfonyl chloride | ≥98% purity |

| Pyridine | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Hydrochloric acid (HCl) | 1 M aqueous solution |

| Sodium sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flask | 100 mL |

| Magnetic stirrer and stir bar | |

| Dropping funnel | 50 mL |

| Reflux condenser | |

| Ice bath | |

| Separatory funnel | 250 mL |

| Rotary evaporator | |

| Buchner funnel and filter paper | |

| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| NMR spectrometer | |

| FT-IR spectrometer |

Safety Precautions

-

4-Fluoroaniline: This compound is harmful if swallowed and causes severe skin burns and eye damage.[2][3] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2][4]

-

4-Nitrobenzenesulfonyl chloride: This compound is a corrosive solid and a lachrymator.[5] Avoid inhalation of dust and contact with skin and eyes.[5] Handle in a fume hood with appropriate PPE.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated fume hood.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1.11 g, 10 mmol) and pyridine (1.19 mL, 15 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Dissolve 4-nitrobenzenesulfonyl chloride (2.22 g, 10 mmol) in 20 mL of anhydrous DCM and add it dropwise to the stirred 4-fluoroaniline solution over a period of 15-20 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4-fluorophenyl)-4-nitrobenzenesulfonamide as a solid.

Experimental Workflow Diagram